3-Amino-4-bromothiophene-2-carboxylic acid
Overview
Description
3-Amino-4-bromothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H4BrNO2S . It is used as an intermediate for the synthesis of other compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring made up of one sulfur atom, with a bromine atom and an amino group attached to the carbon atoms in the 4 and 3 positions, respectively .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as intermediates for the synthesis of other compounds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.06 g/mol .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
3-Amino-4-bromothiophene-2-carboxylic acid and its derivatives are primarily used in the synthesis of various organic compounds. A study by Iaroshenko et al. (2012) describes the use of bromothiophene carboxylates in the development of chromen-4-ones with a fused thiophene ring using the Suzuki–Miyaura reaction, a method for creating biaryl compounds (Iaroshenko et al., 2012). Furthermore, Rasool et al. (2020) explored the synthesis of thiophene-based derivatives for spasmolytic activity, demonstrating the potential of this compound in medicinal chemistry applications (Rasool et al., 2020).
Applications in Polymer Synthesis
The compound has been utilized in polymer synthesis as well. Lee et al. (2002) described the preparation of terthiophene-3′-carboxylic acid, a material potentially useful for the synthesis of functionalized polyterthiophenes, highlighting its application in conducting polymers (Lee, Shim & Shin, 2002).
Exploration in Antimicrobial and Anticancer Activity
A 2022 study investigated the antimicrobial and anticancer activity of a compound synthesized from 5-bromothiophene-2-carboxylic acid, indicating its potential in pharmacology and drug discovery (S. M et al., 2022).
Development of Novel Amides
Kawagoe et al. (2013) reported the use of ion-supported Ph3P for the facile amidation of a wide range of carboxylic acids with amines, including this compound. This showcases its versatility in chemical reactions (Kawagoe, Moriyama & Togo, 2013).
Non-Linear Optical Properties and Reactivity
Rizwan et al. (2021) explored the non-linear optical properties, reactivity, and structural features of derivatives synthesized through Suzuki cross-coupling reactions. This indicates potential applications in materials science (Rizwan et al., 2021).
Electrophilic Bromination and Synthesis Methods
Taydakov and Krasnoselskiy (2010) investigated electrophilic bromination approaches, offering insights into synthetic routes involving this compound, crucial for the development of novel compounds (Taydakov & Krasnoselskiy, 2010).
Safety and Hazards
Future Directions
Thiophene derivatives, including 3-Amino-4-bromothiophene-2-carboxylic acid, have potential applications in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, future research may focus on exploring these applications further.
Properties
IUPAC Name |
3-amino-4-bromothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHTXVSQLUINPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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